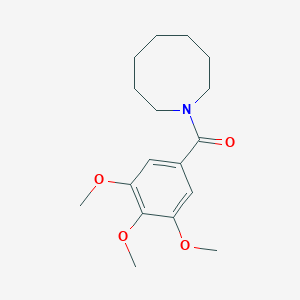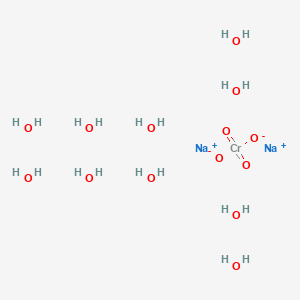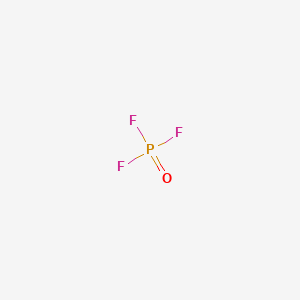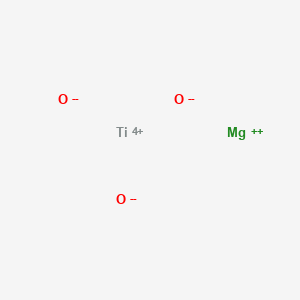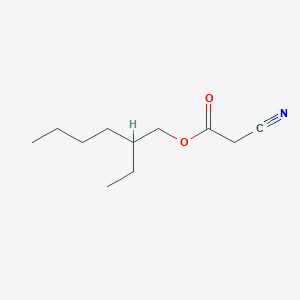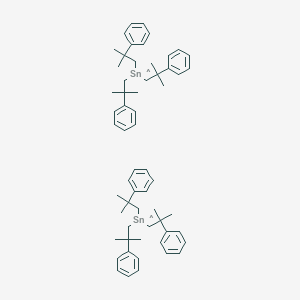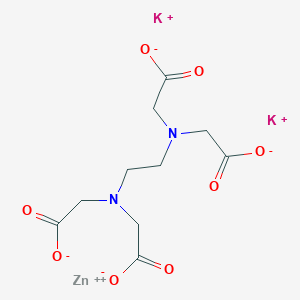
Potassium zinc ethylenediaminetetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium zinc ethylenediaminetetraacetate (K2ZnEDTA) is a chelating agent that is used in various scientific research applications. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is commonly used to chelate zinc ions in biological systems. K2ZnEDTA is a crystalline powder that is soluble in water and has a molecular weight of 389.6 g/mol.
作用機序
Potassium zinc ethylenediaminetetraacetate works by binding to zinc ions, forming a stable complex. The complex prevents the zinc ions from interacting with other molecules in the biological system, allowing researchers to study the effects of zinc depletion or supplementation. Potassium zinc ethylenediaminetetraacetate has a high affinity for zinc ions, making it an effective chelating agent.
生化学的および生理学的効果
Potassium zinc ethylenediaminetetraacetate has been shown to have various biochemical and physiological effects. Studies have shown that Potassium zinc ethylenediaminetetraacetate can induce apoptosis in cancer cells by depleting intracellular zinc levels. It has also been shown to increase the expression of metallothionein, a protein that binds to heavy metals and protects against oxidative stress. Potassium zinc ethylenediaminetetraacetate has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
Potassium zinc ethylenediaminetetraacetate has several advantages as a chelating agent for lab experiments. It has a high affinity for zinc ions, making it an effective chelating agent. It is also water-soluble, making it easy to use in aqueous solutions. However, Potassium zinc ethylenediaminetetraacetate has some limitations. It can bind to other metal ions, such as calcium and magnesium, which can interfere with experiments involving these ions. It can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research involving Potassium zinc ethylenediaminetetraacetate. One area of research is the role of zinc in neurological disorders, such as Alzheimer's disease. Potassium zinc ethylenediaminetetraacetate has been shown to have neuroprotective effects in animal models of neurological disorders, and further research is needed to investigate its potential therapeutic effects. Another area of research is the development of new chelating agents that have higher selectivity for specific metal ions, such as zinc. These agents could be used to investigate the role of specific metal ions in biological processes.
合成法
Potassium zinc ethylenediaminetetraacetate can be synthesized by reacting zinc oxide with EDTA in the presence of potassium hydroxide. The reaction results in the formation of Potassium zinc ethylenediaminetetraacetate and water. The process involves the addition of zinc oxide to a solution of EDTA and potassium hydroxide. The mixture is heated and stirred until Potassium zinc ethylenediaminetetraacetate crystals are formed. The crystals are then filtered and dried.
科学的研究の応用
Potassium zinc ethylenediaminetetraacetate is widely used in scientific research applications due to its ability to chelate zinc ions. Zinc is an essential trace element that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. Potassium zinc ethylenediaminetetraacetate is commonly used in cell culture studies to investigate the role of zinc in cellular processes. It is also used in studies involving zinc transporters and zinc-binding proteins.
特性
CAS番号 |
14689-29-3 |
|---|---|
製品名 |
Potassium zinc ethylenediaminetetraacetate |
分子式 |
C10H12K2N2O8Zn |
分子量 |
431.8 g/mol |
IUPAC名 |
dipotassium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2K.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChIキー |
HALPFWFCTAYLEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
その他のCAS番号 |
14689-29-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
